molecular formula C12H18Cl2N2O B3208302 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride CAS No. 1049756-51-5

2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride

Cat. No.: B3208302
CAS No.: 1049756-51-5
M. Wt: 277.19 g/mol
InChI Key: WLYCKEYXWMYXTF-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is a chloroacetamide derivative featuring a tertiary amine backbone with a phenyl group and methyl substitution on the nitrogen atom. The compound’s structure consists of a 2-chloroacetamide core linked to a 3-[methyl(phenyl)amino]propyl chain, with a hydrochloride counterion enhancing its solubility and stability. It is primarily utilized as a versatile small-molecule scaffold in pharmaceutical and chemical research, particularly in the synthesis of ligands or intermediates for drug discovery .

Properties

IUPAC Name

2-chloro-N-[3-(N-methylanilino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c1-15(11-6-3-2-4-7-11)9-5-8-14-12(16)10-13;/h2-4,6-7H,5,8-10H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCKEYXWMYXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCl)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049756-51-5
Record name Acetamide, 2-chloro-N-[3-(methylphenylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049756-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Biochemical Properties

2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways where proteases play a role. Additionally, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride may interact with other proteins involved in signal transduction, affecting their function and downstream signaling pathways.

Cellular Effects

The effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can impact cell proliferation and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can modulate receptor function by binding to receptor sites, affecting signal transduction pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in research and potential therapeutic applications.

Metabolic Pathways

2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

The transport and distribution of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, it may interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the localization and accumulation of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride within the cell, affecting its biological activity.

Subcellular Localization

The subcellular localization of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-Chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride. A study conducted on various N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against several bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli (Gram-negative)
  • Candida albicans (fungal)

The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, allowing for better penetration through cell membranes and increased antimicrobial efficacy .

Table 1: Antimicrobial Activity of Chloroacetamides

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
2-Chloro-N-{3-[methyl(phenyl)amino]propyl}acetamideEffectiveModerateEffective
N-(4-chlorophenyl)-2-chloroacetamideHighly EffectiveLess EffectiveModerate
N-(3-bromophenyl)-2-chloroacetamideHighly EffectiveModerateEffective

The biological activity of chloroacetamides is primarily influenced by their chemical structure. The presence of specific functional groups allows these compounds to interact with bacterial cell receptors, inhibiting growth and promoting cell death. The quantitative structure-activity relationship (QSAR) analysis has been instrumental in predicting the biological activity of newly synthesized derivatives based on their structural characteristics .

Case Studies

  • Antimicrobial Efficacy Study : A systematic evaluation of various chloroacetamides revealed that those with higher lipophilicity showed greater antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the structural modifications significantly affected the compounds' efficacy against pathogens .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride exhibits cytotoxic effects on cancer cell lines, suggesting potential antitumor properties. The mechanism involves the induction of apoptosis in targeted cells, making it a candidate for further development in cancer therapies .

Scientific Research Applications

Proteomics Research

One of the significant applications of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is in proteomics. It serves as a biochemical tool for studying protein interactions and modifications. Researchers utilize this compound to explore the dynamics of protein structure and function, which is crucial in understanding various biological processes and disease mechanisms .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Studies have indicated that derivatives of this compound could exhibit activity against certain types of cancer or neurodegenerative diseases .

Synthesis of Novel Compounds

The compound can also be employed as a starting material for synthesizing novel pharmaceutical agents. By modifying its structure, chemists can create analogs that may possess enhanced efficacy or reduced side effects compared to existing drugs. This application is particularly relevant in the development of targeted therapies .

Mechanistic Studies

Researchers are using 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride to conduct mechanistic studies on enzyme inhibition and receptor binding. Understanding how this compound interacts at the molecular level can provide insights into its biological activity and inform future drug design efforts.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in a peer-reviewed journal examined the effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings demonstrated that it could mitigate neuronal damage induced by oxidative stress, highlighting its promise for treating neurodegenerative disorders.

Comparison with Similar Compounds

Key Differences :

  • Substituent Complexity: The target compound’s 3-[methyl(phenyl)amino]propyl group introduces a tertiary amine functionality, distinguishing it from simpler alkyl/aryl substituents in agrochemical analogs.
  • Applications : Unlike herbicidal analogs, the target compound lacks direct agricultural use and is instead tailored for synthetic chemistry applications .

Pharmacologically Relevant Acetamides

N-substituted 2-arylacetamides are explored for their structural resemblance to benzylpenicillin and coordination chemistry applications. Examples include:

Compound Name Substituents Molecular Formula Pharmacological Relevance Reference
Target Compound 3-[methyl(phenyl)amino]propyl C₁₂H₁₇Cl₂N₂O Ligand synthesis
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-dichlorophenyl, pyrazolyl C₁₉H₁₇Cl₂N₃O₂ Antibacterial research
N-(3-Ethoxypropyl)-2-(methylamino)acetamide HCl 3-ethoxypropyl, methylamino C₈H₁₈ClN₂O₂ Pharmaceutical intermediate

Key Differences :

  • Chlorine Placement : Unlike 3,4-dichlorophenyl analogs (e.g., ), the target compound’s chlorine is restricted to the acetamide core, altering electronic properties and reactivity.

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Solubility Profile Reference
Target Compound 285.21 High (hydrochloride salt)
2-Chloro-N-[3-(2,6-dimethylmorpholinyl)propyl]acetamide HCl 285.21 Moderate in polar solvents
2-Chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide 282.79 Low (neutral form)

Key Insight : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like agrochemical derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis : React 3-[methyl(phenyl)amino]propan-1-amine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by HCl treatment to form the hydrochloride salt. Maintain a temperature of 0–5°C during acylation to minimize side reactions .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient).
  • Validation : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ ~2.5–3.5 ppm for propyl chain protons) and LC-MS for molecular ion verification. Purity ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Methodology :

  • Solubility : Perform pH-dependent solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically enhance aqueous solubility (e.g., >10 mg/mL in water) due to ionic interactions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride forms often show improved thermal stability compared to free bases .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : Identify key signals:
  • Acetamide carbonyl : 13C^{13}C-NMR ~168–170 ppm.
  • Chlorine proximity effects : Splitting of propyl chain protons in 1H^1H-NMR .
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and N–H bend (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodology :

  • Assay Optimization : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) using kinetic assays (e.g., fluorogenic substrates for proteases).
  • Source Validation : Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted) and purity (SDS-PAGE ≥90%) to rule out batch variability .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to identify binding poses conflicting with experimental data, highlighting potential allosteric sites .

Q. What strategies can improve yield in large-scale synthesis while minimizing impurities?

  • Methodology :

  • Process Optimization : Use flow chemistry for controlled acylation (residence time <5 min) to reduce dimerization.
  • Impurity Profiling : Identify byproducts (e.g., N-alkylated derivatives) via LC-MS/MS and adjust stoichiometry (1:1.05 amine:chloroacetyl chloride ratio) .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How does this compound interact with cellular membranes, and what experimental models validate its permeability?

  • Methodology :

  • Lipophilicity : Measure logP (octanol/water) via shake-flask method. Hydrochloride salts may require correction for ionization (logD at pH 7.4) .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA. For charged species, apply apical-to-basal transport studies with LC-MS quantification .

Q. What computational approaches predict off-target interactions in pharmacological studies?

  • Methodology :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map interaction features (e.g., hydrogen bond acceptors near the chloroacetamide group).
  • Machine Learning : Train models on ChEMBL data to predict GPCR or kinase off-target binding. Validate with radioligand displacement assays .

Key Recommendations for Researchers

  • Contradiction Resolution : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Synthetic Challenges : Prioritize reaction monitoring (in situ IR) to detect intermediates and optimize quenching steps.
  • Biological Relevance : Combine in vitro assays with zebrafish models for rapid toxicity/ADME profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride
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2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.